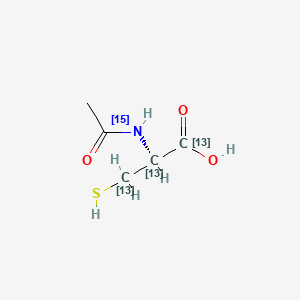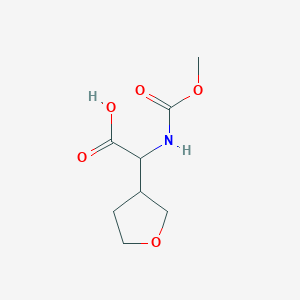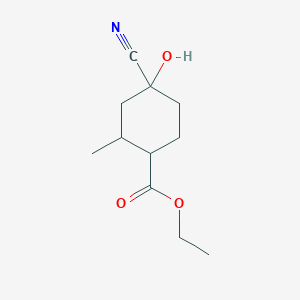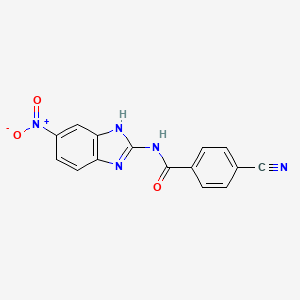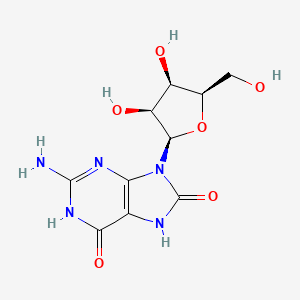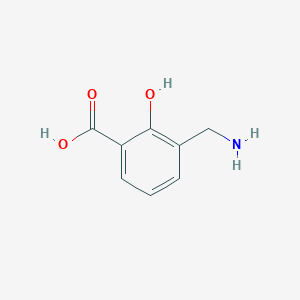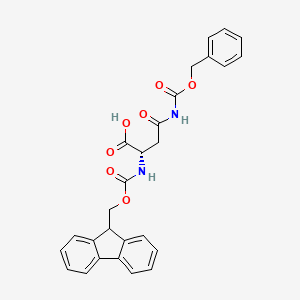
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine: is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine typically involves the protection of the amino and carboxyl groups of asparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the benzyloxycarbonyl (Cbz) group protects the side chain amine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides.
Análisis De Reacciones Químicas
Types of Reactions: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz groups using piperidine and hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: DCC and HOBt in DMF or dichloromethane (DCM).
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: In medicine, peptides synthesized from N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine are used in the development of peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
Mecanismo De Acción
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and side chain amine groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps allow for the sequential addition of amino acids to build the desired peptide sequence .
Comparación Con Compuestos Similares
N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine: Another amino acid derivative used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Used in the synthesis of peptides with glutamine residues.
Uniqueness: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine is unique due to its specific protective groups, which make it particularly useful in the synthesis of peptides containing asparagine. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.
Propiedades
Fórmula molecular |
C27H24N2O7 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H24N2O7/c30-24(29-27(34)35-15-17-8-2-1-3-9-17)14-23(25(31)32)28-26(33)36-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,33)(H,31,32)(H,29,30,34)/t23-/m0/s1 |
Clave InChI |
SBHNVTSOXOXKLK-QHCPKHFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


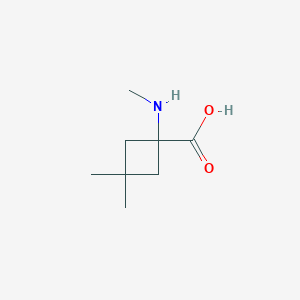
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
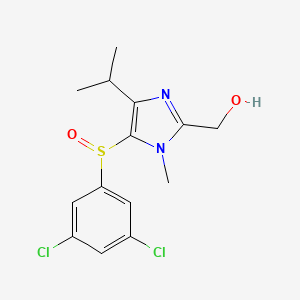
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

